1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2-methoxyphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-((4-Hydroxyphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine.
Reduction: 1-((4-Chlorophenyl)sulfanyl)-4-(2-methoxyphenyl)piperazine.
Substitution: 1-((4-(Substituted)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine.
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its pharmacological properties.
Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-((4-Chlorophenyl)sulfonyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.
1-((4-Methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine: Similar structure but has a methyl group instead of chlorine.
1-((4-Chlorophenyl)sulfonyl)-4-(3-methoxyphenyl)piperazine: Similar structure but the methoxy group is in a different position.
Uniqueness: 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the specific combination of the 4-chlorophenylsulfonyl and 2-methoxyphenyl groups attached to the piperazine ring. This unique structure imparts distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZSPLQEKAFCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967247 | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5279-23-2 | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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